Cas no 1648840-37-2 ((E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide)

(E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide 化学的及び物理的性質
名前と識別子
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- (E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide
- SCHEMBL4726271
- 1-Benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridin-1-ium bromide
- Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1)
- E82812
- 1648840-37-2
- 178551-26-3
- Pyridinium, 4-(E)-(1,3-ihydro-5,6-imethoxy-1-xo-2H-nden-2-lidene)ethyl]-1-(phenylmethyl)-, bromide (1:1)
- CHEMBL4098703
-
- インチ: 1S/C24H22NO3.BrH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-12,14-15H,13,16H2,1-2H3;1H/q+1;/p-1/b20-12+;
- InChIKey: XHUPSYCTYVJOBU-BGDWDFROSA-M
- ほほえんだ: [Br-].O=C1C2C=C(C(=CC=2C/C/1=C\C1C=C[N+](=CC=1)CC1C=CC=CC=1)OC)OC
計算された属性
- せいみつぶんしりょう: 451.07831 g/mol
- どういたいしつりょう: 451.07831 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 560
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.4
- ぶんしりょう: 452.3
(E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01X03G-1g |
Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |
1648840-37-2 | 98% | 1g |
$116.00 | 2024-06-19 | |
1PlusChem | 1P01X03G-5g |
Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |
1648840-37-2 | 98% | 5g |
$223.00 | 2024-06-19 | |
1PlusChem | 1P01X03G-100mg |
Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |
1648840-37-2 | 98% | 100mg |
$40.00 | 2024-06-19 | |
Aaron | AR01X0BS-1g |
Pyridinium, 4-[(e)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2h-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |
1648840-37-2 | 96% | 1g |
$91.00 | 2025-02-12 | |
Aaron | AR01X0BS-100mg |
Pyridinium, 4-[(e)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2h-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |
1648840-37-2 | 96% | 100mg |
$19.00 | 2025-02-12 | |
Aaron | AR01X0BS-5g |
Pyridinium, 4-[(e)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2h-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |
1648840-37-2 | 96% | 5g |
$192.00 | 2025-02-12 | |
1PlusChem | 1P01X03G-250mg |
Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |
1648840-37-2 | 98% | 250mg |
$59.00 | 2024-06-19 | |
Aaron | AR01X0BS-10g |
Pyridinium, 4-[(e)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2h-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |
1648840-37-2 | 96% | 10g |
$319.00 | 2025-02-12 | |
1PlusChem | 1P01X03G-10g |
Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |
1648840-37-2 | 98% | 10g |
$359.00 | 2024-06-19 | |
Aaron | AR01X0BS-250mg |
Pyridinium, 4-[(e)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2h-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) |
1648840-37-2 | 96% | 250mg |
$37.00 | 2025-02-12 |
(E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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(E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromideに関する追加情報
(E)-1-Benzyl-4-((5,6-Dimethoxy-1-Oxo-1,3-Dihydro-2H-Inden-2-Ylidene)Methyl)Pyridin-1-Ium Bromide: A Comprehensive Overview
Introduction
The compound (E)-1-Benzyl-4-((5,6-Dimethoxy-1-Oxo-1,3-Dihydro-2H-Inden-2-Ylidene)Methyl)Pyridin-1-Ium Bromide (CAS No. 1648840-37-2) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug delivery systems, photonic materials, and catalytic processes. Recent advancements in synthetic methodologies and its characterization have further highlighted its versatility and utility in cutting-edge research.
Structural Analysis
The molecular structure of (E)-1-Benzyl-pyridinium bromide is characterized by a pyridinium ring system substituted with a benzyl group at the 1-position and a methylene group at the 4-position. The methylene group is further connected to an indenone moiety, specifically a 5,6-dimethoxy-substituted 2H-indenone. This arrangement creates a conjugated system that enhances the molecule's electronic properties and stability. The E configuration of the double bond within the indenone moiety plays a critical role in determining the compound's spectroscopic properties and reactivity.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the indenone precursor. Recent studies have optimized the synthesis pathway by employing microwave-assisted techniques, which significantly reduce reaction times while maintaining high yields. The characterization of this compound has been carried out using advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its stereochemistry, electronic structure, and crystal packing behavior.
Applications in Materials Science
One of the most exciting applications of (E)-1-Benzyl-pyridinium bromide lies in its use as a building block for functional materials. Its ability to form self-assembled monolayers (SAMs) on various substrates has been exploited in the development of sensors and biosensors with high sensitivity and selectivity. Recent research has demonstrated its potential as a component in organic light-emitting diodes (OLEDs), where it serves as an efficient charge transport layer material due to its favorable electronic properties.
Biological Activity and Drug Delivery Systems
In the field of medicinal chemistry, this compound has shown promise as a carrier for drug delivery systems. Its cationic nature allows it to interact with negatively charged biomolecules such as DNA and proteins, making it a candidate for gene therapy applications. Additionally, studies have explored its role as an antimicrobial agent due to its ability to disrupt bacterial cell membranes. Recent findings suggest that it exhibits selective cytotoxicity against cancer cells while sparing healthy cells, highlighting its potential as an anticancer agent.
Environmental Impact and Sustainability
The environmental impact of (E)-1-Benzyl-pyridinium bromide has also been a subject of recent research. Studies have focused on its biodegradability under various environmental conditions and its potential toxicity to aquatic organisms. Results indicate that it undergoes rapid degradation under UV light exposure, reducing its persistence in natural ecosystems. These findings are crucial for assessing its safety profile and ensuring sustainable practices in its production and application.
Conclusion
In conclusion, (E)-1-Benzyl-pyridinium bromide (CAS No. 1648840-37-2) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structural features enable it to serve as a versatile building block for advanced materials and therapeutic agents. Ongoing research continues to uncover new insights into its properties and potential uses, underscoring its importance in modern chemical science.
1648840-37-2 ((E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide) 関連製品
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